molecular formula C19H17BrN2O3S B2443813 (Z)-4-acetyl-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 864975-97-3

(Z)-4-acetyl-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2443813
CAS No.: 864975-97-3
M. Wt: 433.32
InChI Key: KMMIWJMVAOXMHB-VZCXRCSSSA-N
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Description

(Z)-4-acetyl-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C19H17BrN2O3S and its molecular weight is 433.32. The purity is usually 95%.
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Properties

IUPAC Name

4-acetyl-N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O3S/c1-12(23)13-3-5-14(6-4-13)18(24)21-19-22(9-10-25-2)16-8-7-15(20)11-17(16)26-19/h3-8,11H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMMIWJMVAOXMHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)Br)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

(Z)-4-acetyl-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H24BrN2O2SC_{23}H_{24}BrN_{2}O_{2}S. The compound features a benzamide moiety linked to a substituted benzothiazole, which is known for its diverse biological activities.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression, such as histone deacetylases (HDACs). For instance, related benzamide derivatives have demonstrated HDAC inhibitory activity, which is crucial for regulating gene expression and cellular processes involved in cancer cell proliferation .
  • Receptor Modulation : The compound may also act as a modulator of neuronal nicotinic acetylcholine receptors (nAChRs), which play significant roles in neurotransmission and are implicated in various neurological disorders .

Anticancer Activity

Recent studies have highlighted the anticancer properties of similar benzothiazole derivatives. For example, compounds with structural similarities have exhibited potent antiproliferative effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
Compound AHepG21.30HDAC inhibition
Compound BMCF-75.00Apoptosis induction
Compound CA5494.50Cell cycle arrest

These findings suggest that this compound may exhibit similar anticancer properties through mechanisms such as apoptosis and cell cycle regulation.

Neuroprotective Effects

The potential neuroprotective effects of benzothiazole derivatives have been explored in various studies. Compounds targeting nAChRs have shown promise in treating neurodegenerative diseases by enhancing cholinergic signaling and reducing neuroinflammation .

Case Studies

  • Study on Anticancer Efficacy : A study evaluated the effects of benzothiazole derivatives on breast cancer cells, demonstrating that these compounds could induce apoptosis through the activation of caspase pathways. The study reported significant reductions in cell viability at concentrations similar to those predicted for this compound.
  • Neuroprotective Mechanisms : Another investigation focused on the neuroprotective properties of benzothiazole derivatives against oxidative stress-induced neuronal damage. Results indicated that these compounds could significantly reduce reactive oxygen species (ROS) levels and enhance cell survival rates in neuronal cultures.

Q & A

Basic: What are the key considerations for optimizing the synthesis of (Z)-4-acetyl-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide to achieve high yield and purity?

Answer:
Optimizing synthesis requires:

  • Stepwise Reaction Control : Multi-step reactions often involve condensation of substituted benzo[d]thiazole precursors with acetylated benzamide derivatives. For example, intermediates like 6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene must be prepared under controlled pH and temperature to avoid side reactions .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while dichloromethane may improve coupling efficiency in amide bond formation .
  • Catalyst Use : Lewis acids (e.g., ZnCl₂) or coupling agents (e.g., HATU) can accelerate cyclization and imine formation steps .
  • Purification : High-performance liquid chromatography (HPLC) or column chromatography is critical for isolating the (Z)-isomer, as geometric isomers (E/Z) often co-elute in crude mixtures .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry (e.g., Z-configuration via NOE correlations) and substituent positions (e.g., methoxyethyl vs. acetyl groups) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., distinguishing bromine isotope patterns) and fragmentation pathways .
  • Infrared (IR) Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for acetyl and amide bonds) .
  • HPLC-PDA : Purity assessment (>95%) and isomer separation using C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) .

Advanced: How can researchers design assays to evaluate the biological activity of this compound against specific enzyme targets?

Answer:

  • Target Selection : Prioritize enzymes implicated in the compound’s structural analogs (e.g., kinases or proteases linked to benzothiazole bioactivity) .
  • Fluorescence-Based Assays : Use fluorogenic substrates (e.g., FRET peptides) to measure inhibition of enzymatic cleavage. For example, caspase-3 inhibition assays for anticancer activity .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD, kon/koff) by immobilizing the target enzyme and monitoring compound interaction in real-time .
  • Cellular Uptake Studies : Radiolabel the compound (e.g., ³H or ¹⁴C) or use LC-MS/MS to measure intracellular concentrations in cancer cell lines .

Advanced: What strategies are recommended for resolving contradictions in reported biological activities of structurally similar benzamide-thiazole derivatives?

Answer:

  • Comparative SAR Analysis : Tabulate structural variations and their biological outcomes. For example:
CompoundSubstituentsReported ActivityReference
16-Bromo, 2-methoxyethylAnticancer (IC₅₀ = 2.1 µM)
26-Ethoxy, diethylaminoAntimicrobial (MIC = 8 µg/mL)
34-Fluoro, allylEnzyme inhibition (Ki = 0.5 nM)
  • Mechanistic Replication : Repeat assays under standardized conditions (e.g., ATP concentration in kinase assays) to control for protocol variability .
  • Computational Docking : Use molecular dynamics simulations to predict binding modes and identify critical residues (e.g., hydrophobic pockets in kinase domains) .

Advanced: What are the critical factors in modifying the functional groups of this compound to enhance its pharmacological profile?

Answer:

  • Bromo Substituent Replacement : Substitute bromine with electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability while retaining halogen bonding with targets .
  • Methoxyethyl Optimization : Replace with PEG-like chains to enhance solubility without disrupting thiazole ring planarity .
  • Acetyl Group Derivatization : Convert to sulfonamide (-SO₂NH₂) for stronger hydrogen bonding with catalytic lysine residues in enzymes .
  • Stereochemical Purity : Use chiral HPLC to isolate enantiomers and compare activity, as (Z)-isomers often show superior target engagement over (E) .

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